

# An In-depth Technical Guide to 2,5-Diiodopyridine (CAS: 116195-81-4)

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## Compound of Interest

Compound Name: 2,5-Diiodopyridine

Cat. No.: B048462

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,5-diiodopyridine**, a versatile halogenated pyridine derivative with significant applications in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its utility as a building block in the creation of complex organic molecules. Special emphasis is placed on its role in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds. This guide includes detailed experimental protocols for its synthesis and key transformations, alongside spectroscopic data for its characterization. Furthermore, it explores the signaling pathways potentially modulated by derivatives of this compound, offering insights for medicinal chemists and drug development professionals.

## Introduction

**2,5-Diiodopyridine** is a valuable bifunctional building block in organic chemistry. The presence of two iodine atoms on the pyridine ring, at positions C2 and C5, offers distinct reactivity profiles, making it an attractive scaffold for the synthesis of a wide array of disubstituted pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen, combined with the labile carbon-iodine bonds, allows for selective functionalization through various cross-coupling reactions. This unique reactivity profile has positioned **2,5-diiodopyridine** as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.<sup>[1]</sup> In the realm of drug discovery, pyridine and its derivatives are integral

components of numerous therapeutic agents, known to interact with a variety of biological targets.[2][3][4]

## Physicochemical and Spectroscopic Data

**2,5-Diiodopyridine** is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,5-Diiodopyridine**

Property	Value	Reference
CAS Number	116195-81-4	[1][2][3][5][6][7][8][9]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> I <sub>2</sub> N	[1][2][3][5][6][8][9]
Molecular Weight	330.89 g/mol	[1][2][3][5][6][8][9]
Melting Point	150 - 155 °C	[1][3][7][8]
Appearance	White to off-white or light yellow crystalline powder	[1]
Purity	≥ 95% (HPLC)	[1][7]
Solubility	Soluble in many organic solvents	
Storage	0 - 8 °C, protect from light	[1][5]

### Spectroscopic Data:

While a comprehensive public database of the spectra for **2,5-diiodopyridine** is not readily available, typical spectroscopic features can be inferred from analogous structures and general principles.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the deshielding effect of the iodine atoms and the nitrogen atom.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the iodine atoms would show characteristic chemical shifts.
- FTIR: The infrared spectrum will display characteristic peaks for the C-H and C=N stretching and bending vibrations of the pyridine ring. The C-I stretching vibrations are expected in the far-infrared region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  331, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

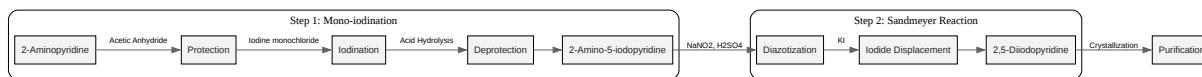
## Synthesis and Experimental Protocols

The synthesis of **2,5-diiodopyridine** can be achieved through a Sandmeyer-type reaction, starting from readily available aminopyridines. A plausible synthetic route, adapted from procedures for analogous dihalopyridines, is outlined below.[3][10][11]

### 3.1. Proposed Synthesis of **2,5-Diiodopyridine** from 2-Amino-5-iodopyridine

This two-step process involves the initial iodination of 2-aminopyridine followed by a Sandmeyer reaction to replace the amino group with a second iodine atom.

#### Experimental Workflow for Synthesis



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Caption: Proposed synthetic workflow for **2,5-diiodopyridine**.

Protocol 1: Synthesis of 2-Amino-5-iodopyridine

- Protection of the Amino Group: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Iodination: Cool the reaction mixture to 0 °C and add a solution of iodine monochloride in the same solvent dropwise. Stir the mixture at room temperature for several hours.
- Work-up and Deprotection: Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution). The resulting precipitate is the N-acetylated intermediate. Collect the solid by filtration and hydrolyze by heating in an acidic solution (e.g., aqueous HCl).
- Isolation: Neutralize the acidic solution to precipitate 2-amino-5-iodopyridine. Collect the product by filtration, wash with water, and dry.

#### Protocol 2: Synthesis of **2,5-Diiodopyridine** via Sandmeyer Reaction

- Diazotization: Dissolve 2-amino-5-iodopyridine in a mixture of sulfuric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
- Iodide Displacement: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
- Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or hexane).

## Reactivity and Applications in Organic Synthesis

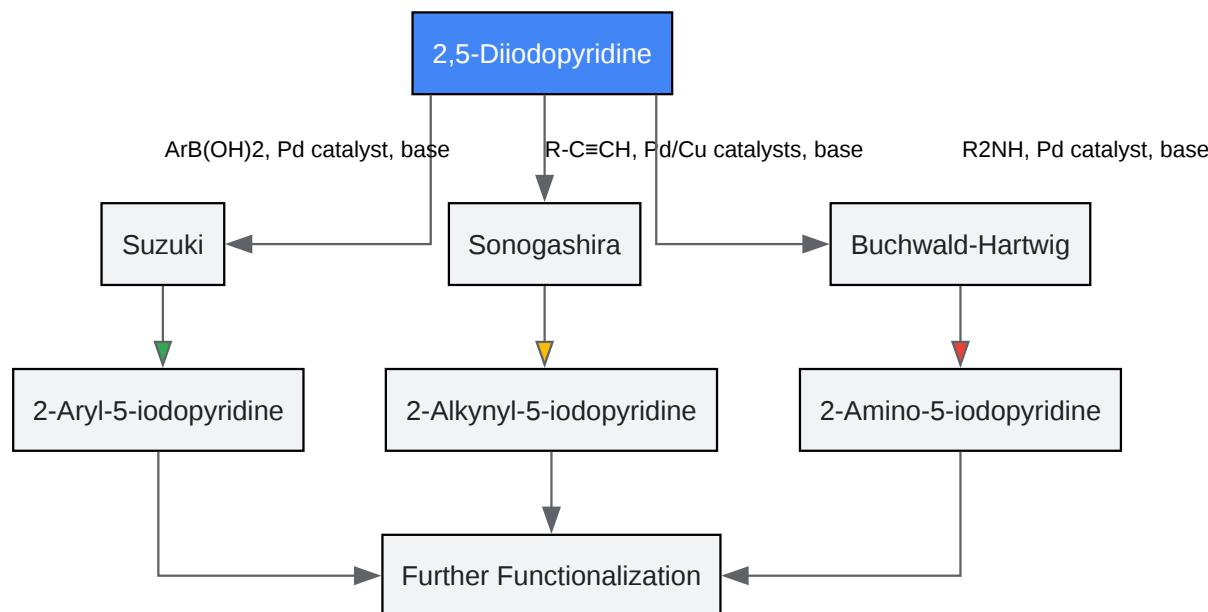
The two C-I bonds in **2,5-diiodopyridine** exhibit different reactivities, allowing for selective and sequential functionalization. The iodine at the 2-position is generally more reactive towards

nucleophilic substitution and cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This differential reactivity is a key feature exploited in synthetic strategies.

#### 4.1. Cross-Coupling Reactions

**2,5-Diiodopyridine** is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.

##### Logical Flow of Cross-Coupling Reactions



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Caption: Key cross-coupling reactions of **2,5-diiodopyridine**.

##### 4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting **2,5-diiodopyridine** with boronic acids or their esters.

### Protocol 3: General Procedure for Monoselective Suzuki-Miyaura Coupling

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2,5-diiodopyridine** (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{Na}_2\text{CO}_3$ , 2-3 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- **Reaction:** Heat the mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- **Work-up and Purification:** After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

#### 4.1.2. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between **2,5-diiodopyridine** and terminal alkynes.

### Protocol 4: General Procedure for Sonogashira Coupling

- **Reaction Setup:** To a Schlenk flask under an inert atmosphere, add **2,5-diiodopyridine** (1.0 equiv.), a palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 2-5 mol%), and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 5-10 mol%).
- **Solvent and Reagent Addition:** Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a base (typically an amine like triethylamine or diisopropylamine, 2-4 equiv.). Finally, add the terminal alkyne (1.1-2.5 equiv.) via syringe.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

- Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

#### 4.1.3. Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling **2,5-diiodopyridine** with primary or secondary amines.

#### Protocol 5: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **2,5-diiodopyridine** (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or SPhos, 2-10 mol%), and a strong base (e.g.,  $\text{NaOt-Bu}$  or  $\text{K}_3\text{PO}_4$ , 1.5-2.5 equiv.).
- Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction: Heat the reaction mixture with stirring (typically 80-120 °C) until the reaction is complete.
- Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

## Role in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.<sup>[3][4]</sup> The ability to introduce diverse substituents at the 2- and 5-positions of the pyridine ring using **2,5-diiodopyridine** as a starting material makes it a valuable tool for generating libraries of compounds for biological screening.

#### 5.1. Applications in Anticancer and Antiviral Research

Derivatives of 2,5-disubstituted pyridines have been investigated for their potential as both anticancer and antiviral agents.<sup>[1][12]</sup>

- Anticancer Agents: Many kinase inhibitors, a major class of anticancer drugs, feature a substituted pyridine core. These inhibitors can block the signaling pathways that control cell

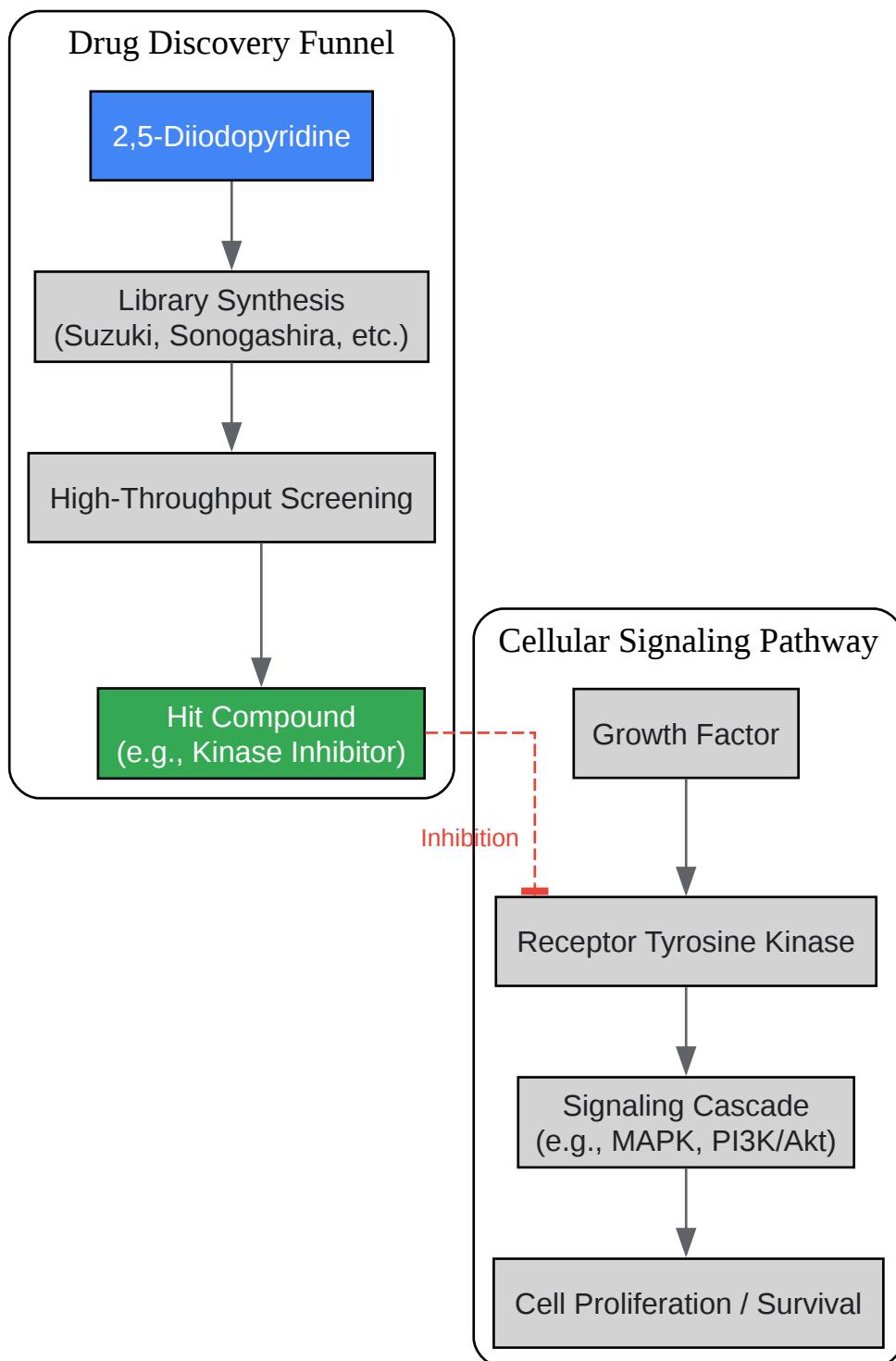
growth and proliferation. For example, derivatives of pyridopyrimidines have been explored as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).<sup>[2]</sup> The dysregulation of these kinase signaling pathways is a hallmark of many cancers.

- **Antiviral Agents:** The pyridine nucleus is also present in several antiviral compounds. These agents can act through various mechanisms, such as inhibiting viral enzymes or blocking viral entry into host cells.

## 5.2. Potential Signaling Pathways

While specific signaling pathways modulated by compounds directly synthesized from **2,5-diiodopyridine** are not extensively documented in publicly available literature, the broader class of 2,5-disubstituted pyridine derivatives are known to target key cellular signaling pathways implicated in disease.

### Hypothetical Signaling Pathway Inhibition



Caption: Potential role of **2,5-diiodopyridine** derivatives in kinase inhibition.

For instance, a hypothetical kinase inhibitor derived from **2,5-diodopyridine** could function by binding to the ATP-binding site of a receptor tyrosine kinase (RTK). This would block the downstream signaling cascade, such as the MAPK or PI3K/Akt pathways, which are frequently overactive in cancer, thereby inhibiting cell proliferation and survival.

## Conclusion

**2,5-Diodopyridine**, with its CAS number 116195-81-4, is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity at the 2- and 5-positions allows for the controlled and sequential introduction of various functional groups through robust and well-established cross-coupling methodologies. This capability makes it an important intermediate in the discovery and development of new therapeutic agents, particularly in the fields of oncology and virology. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use in research and development, paving the way for the creation of novel and complex molecules with potential biological activity. Further exploration of derivatives of **2,5-diodopyridine** is warranted to fully elucidate their therapeutic potential and mechanisms of action.

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